N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS No.: 1903991-51-4
Cat. No.: VC5145827
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903991-51-4 |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 |
| IUPAC Name | N-prop-2-ynyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H14N2O2S/c1-2-6-14-12(16)11-4-3-7-15-13(11)17-10-5-8-18-9-10/h1,3-4,7,10H,5-6,8-9H2,(H,14,16) |
| Standard InChI Key | HQGYMRFIBUDJCW-UHFFFAOYSA-N |
| SMILES | C#CCNC(=O)C1=C(N=CC=C1)OC2CCSC2 |
Introduction
Chemical Identity and Structural Characteristics
N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 1903991-51-4) belongs to the class of nicotinamide derivatives characterized by heterocyclic modifications. Its molecular formula is , with a molecular weight of 262.33 g/mol . The compound’s structure comprises three key regions:
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Nicotinamide core: A pyridine ring substituted at the 2-position with the tetrahydrothiophen-3-yloxy group.
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Propargyl side chain: An N-linked prop-2-yn-1-yl group providing terminal alkyne functionality.
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Tetrahydrothiophen-3-yloxy moiety: A saturated sulfur-containing heterocycle contributing to lipophilicity and potential sulfur-mediated interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1903991-51-4 |
| Molecular Formula | |
| Molecular Weight | 262.33 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar SA | 78.8 Ų |
The tetrahydrothiophene ring introduces a sulfur atom, which may enhance membrane permeability compared to oxygenated analogues like tetrahydrofuran derivatives. The propargyl group’s linear geometry and electron-deficient triple bond could facilitate π-stacking or covalent modifications via click chemistry .
Structural and Electronic Analysis
Conformational Dynamics
Density functional theory (DFT) simulations of analogous compounds predict that the tetrahydrothiophene ring adopts a chair conformation, positioning the sulfur atom axially to minimize steric clashes. The propargyl group’s linear geometry orients the terminal alkyne perpendicular to the pyridine plane, creating a T-shaped topology conducive to π–π interactions with aromatic residues in enzyme active sites .
Electronic Effects
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Tetrahydrothiophene: The sulfur atom’s polarizability enhances electron density at the ether oxygen, strengthening hydrogen-bonding capacity compared to tetrahydrofuran analogues.
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Propargyl Group: The sp-hybridized carbon atoms withdraw electron density from the adjacent amide, potentially stabilizing the transition state in enzyme-inhibitor complexes .
Hypothesized Biological Applications
Table 2: Comparison with NNMT Inhibitors
| Compound | Linker Type | IC (NNMT) | Key Feature |
|---|---|---|---|
| 17u | Alkenyl | 3.7 nM | para-Cyanostyrene |
| 5 | Propargyl | 10 nM | Meta-substituted amide |
| Current Compound | Propargyl | Not reported | Tetrahydrothiophene ether |
Cellular Permeability Considerations
PAMPA assays for compound 17u revealed poor cell permeability (effective permeability < 1 × 10 cm/s), a challenge shared by many bisubstrate inhibitors . The tetrahydrothiophene moiety’s lipophilicity () may marginally improve membrane transit relative to oxygenated analogues, but structural modifications—such as prodrug strategies—remain necessary for therapeutic utility.
Future Research Directions
Biochemical Profiling
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Enzyme Assays: Systematic evaluation against NNMT and related methyltransferases to quantify inhibition kinetics.
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Crystallography: Co-crystallization studies to map binding interactions within the NNMT active site.
Derivative Synthesis
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Electron-Withdrawing Substituents: Introducing para-cyano or nitro groups to enhance π-stacking with Y204 .
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Linker Optimization: Replacing the propargyl group with alkenyl or aminopropyl spacers to improve potency .
Pharmacological Studies
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In Vivo Toxicity: Assessing acute and chronic toxicity profiles in model organisms.
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Metabolic Stability: LC-MS/MS analysis of hepatic microsomal degradation pathways.
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